
1,3-Dibromopropane-d6
Overview
Description
1,3-Dibromopropane-d6 is a deuterated derivative of 1,3-dibromopropane, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its isotopic labeling, which makes it useful in various analytical and synthetic applications .
Preparation Methods
1,3-Dibromopropane-d6 can be synthesized through the free radical addition of deuterated allyl bromide and deuterium bromide. The reaction typically requires a radical initiator and is carried out under controlled conditions to ensure the incorporation of deuterium atoms . Industrial production methods may involve the use of deuterated starting materials and specialized equipment to handle the isotopic labeling process .
Chemical Reactions Analysis
1,3-Dibromopropane-d6 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclopropane and propylene using electrogenerated nickel (I) salen as a catalyst.
Coupling Reactions: It is used in C-N coupling reactions to form C3-bridged compounds.
Scientific Research Applications
1,3-Dibromopropane-d6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Analytical Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Organic Synthesis: The compound is used to synthesize various C3-bridged compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biological Studies: It is used to study the metabolism and biochemical pathways of brominated compounds in biological systems.
Mechanism of Action
The mechanism of action of 1,3-Dibromopropane-d6 involves its interaction with nucleophiles and electrophiles in various chemical reactions. The deuterium atoms in the compound provide a unique mass signature, allowing researchers to trace its pathways and interactions in complex systems. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,3-Dibromopropane-d6 is compared with other similar compounds such as:
1,3-Dibromopropane: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
1,2-Dibromopropane: A compound with bromine atoms on adjacent carbon atoms, leading to different reactivity and applications.
1,1-Dibromoethane: A shorter chain brominated compound with different physical and chemical properties.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful in analytical and synthetic applications where tracing and identification of reaction pathways are crucial .
Biological Activity
1,3-Dibromopropane-d6 is a deuterated form of 1,3-dibromopropane, a halogenated organic compound characterized by two bromine atoms attached to non-adjacent carbon atoms in a propane chain. The introduction of deuterium (d6) enhances its stability and allows for unique applications in biological and chemical research. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and implications for health and safety.
- Molecular Formula : C₃H₆Br₂ (deuterated)
- Molecular Weight : 227.93 g/mol
- CAS Number (Labeled) : 120404-22-0
- CAS Number (Unlabeled) : 109-64-8
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily due to its ability to act as an alkylating agent. This property allows it to form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to enzyme inhibition or activation. The following mechanisms have been identified:
- Oxidative Stress Induction : The compound can influence cellular signaling pathways, which may result in oxidative stress. This is particularly relevant in studies examining its impact on gene expression related to detoxification processes.
- Glutathione Conjugation : Interactions with glutathione S-transferase have been observed, leading to the formation of glutathione conjugates. This process is crucial for the metabolism and detoxification of the compound within biological systems.
In Vitro Studies
Research indicates that this compound affects various biological systems:
- Cellular Metabolism : Prolonged exposure to the compound has been linked to alterations in metabolic pathways and gene expression related to stress responses.
- DNA Damage : Due to its alkylating nature, there is potential for DNA damage under certain conditions, raising concerns about mutagenicity and carcinogenicity.
Case Studies
Several studies have documented the effects of this compound on cellular systems:
- A study examining the compound's reactivity found that it caused significant oxidative stress in cultured human cells, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage .
- Another investigation focused on the compound's interaction with liver microsomes demonstrated its metabolic stability and potential effects on liver function. The metabolic pathways involved were assessed using human liver microsomes as a model system .
Comparative Analysis with Similar Compounds
The table below highlights key differences between this compound and other related compounds:
Compound Name | Structure | Key Differences |
---|---|---|
1,3-Dibromopropane | CH₂BrCHBrCH₃ | Non-deuterated version; similar reactivity but lacks isotopic labeling. |
1,2-Dibromopropane | CH₃CHBrCH₂Br | Bromine atoms on adjacent carbons; different reactivity patterns. |
1-Bromo-2-propanol | CH₃C(Br)(OH)CH₃ | Contains a hydroxyl group instead of a second bromine; different functional properties. |
Safety and Handling Considerations
Given its biological activity, appropriate safety measures should be taken when handling this compound:
- Toxicity : The compound has demonstrated cytotoxic effects in various assays, necessitating careful handling to avoid exposure.
- Environmental Impact : Its potential for inducing oxidative stress raises concerns about environmental persistence and bioaccumulation.
Q & A
Basic Research Questions
Q. How can researchers verify the degree of deuteration in 1,3-Dibromopropane-d6 to ensure isotopic purity for experiments?
Methodological Answer: Utilize mass spectrometry (MS) to quantify the deuterium-to-hydrogen ratio by analyzing isotopic peaks in the molecular ion cluster. Confirm positional deuteration using ¹H-NMR spectroscopy , where proton signals from non-deuterated regions (e.g., residual CH groups) appear as diminished or absent peaks. Isotopic purity ≥99 atom% D is critical for minimizing experimental variability .
Q. What are the key differences in reactivity between this compound and its non-deuterated analog (1,3-Dibromopropane) in nucleophilic substitution reactions?
Methodological Answer: The deuterated compound exhibits a kinetic isotope effect (KIE) due to stronger C-D bonds, which slows reaction rates in SN2 mechanisms. To assess this, compare rate constants (kH/kD) under identical conditions (e.g., reaction with NaI in acetone). Computational modeling (DFT) can further elucidate transition-state differences .
Q. How should this compound be stored to maintain stability in long-term studies?
Methodological Answer: Store in amber glass vials under inert gas (argon or nitrogen) at ≤4°C. Avoid exposure to light and moisture, as photolytic degradation or hydrolysis can generate HBr. Regularly validate stability via GC-MS to detect decomposition products like propene-d6 .
Advanced Research Questions
Q. How can isotopic labeling with this compound be leveraged to trace reaction pathways in complex organic syntheses?
Methodological Answer: Incorporate the compound as a deuterated linker in multi-step reactions (e.g., cross-coupling or cyclopropanation). Use LC-MS/MS or isotopic labeling mass spectrometry to track deuterium retention in intermediates. For example, in Suzuki-Miyaura couplings, monitor deuterium loss to infer cleavage mechanisms .
Q. What experimental strategies resolve contradictions in observed regioselectivity when using this compound versus non-deuterated analogs in elimination reactions?
Methodological Answer: Perform control experiments with both compounds under varying bases (e.g., KOtBu vs. DBU) and solvents. Use ²H NMR to detect isotopic scrambling and kinetic studies to differentiate between E2 and E1cb mechanisms. Computational simulations (e.g., Gaussian) can model steric and electronic effects of deuteration .
Q. How can researchers design mechanistic studies to isolate the isotopic effect of this compound in enzyme-catalyzed dehalogenation reactions?
Methodological Answer: Use stopped-flow kinetics with deuterated and non-deuterated substrates to measure KIE on . Pair with X-ray crystallography or cryo-EM to visualize deuterium’s impact on enzyme-substrate binding. Validate with isotopic labeling of active-site residues via site-directed mutagenesis .
Q. Safety and Compliance
Q. What are the recommended protocols for neutralizing waste containing this compound in laboratory settings?
Methodological Answer: Treat waste with a 10% sodium bicarbonate solution to neutralize HBr byproducts, followed by adsorption onto activated carbon or vermiculite. Dispose via certified hazardous waste facilities. Document disposal methods in compliance with EPA guidelines (e.g., 40 CFR Part 261) .
Q. Data Analysis and Interpretation
Q. How can researchers address discrepancies in NMR spectral data when deuterated byproducts are detected in reactions involving this compound?
Methodological Answer: Use ²H-decoupled ¹H NMR to suppress splitting from deuterium, clarifying proton environments. For complex mixtures, apply DOSY (Diffusion-Ordered Spectroscopy) to separate signals by molecular size. Cross-reference with high-resolution MS to identify deuterated fragments .
Q. Literature and Knowledge Gaps
Q. What systematic approaches can identify understudied applications of this compound in materials science?
Methodological Answer: Conduct a structured literature review using SciFinder or Reaxys with keywords: "deuterated alkyl halides" AND "polymer electrolytes" OR "coordination frameworks." Filter for studies post-2020 to prioritize recent innovations. Cross-reference with patents (e.g., USPTO) to identify industrial-academic collaborations .
Properties
IUPAC Name |
1,3-dibromo-1,1,2,2,3,3-hexadeuteriopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLKXRACNJHOV-NMFSSPJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718713 | |
Record name | 1,3-Dibromo(~2~H_6_)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120404-22-0 | |
Record name | 1,3-Dibromo(~2~H_6_)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 120404-22-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.